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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quality control (QC) procedures for

commonly used 18F-labeled radiopharmaceuticals. Adherence to stringent QC standards is

critical to ensure the safety, efficacy, and batch-to-batch consistency of these diagnostic and

therapeutic agents. This document outlines the key QC tests, their acceptance criteria as

defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP),

and detailed experimental protocols for essential assays.

Comparison of Quality Control Specifications
The following tables summarize the quality control specifications for four prominent 18F-labeled

radiopharmaceuticals: 18F-Fludeoxyglucose ([¹⁸F]FDG), 18F-Sodium Fluoride ([¹⁸F]NaF), 18F-

PSMA-1007, and 18F-Florbetaben. These specifications are derived from the United States

Pharmacopeia and the European Pharmacopoeia, representing the leading regulatory

standards in the field.

Table 1: Quality Control Specifications for [¹⁸F]FDG
Injection
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Test Method
Acceptance
Criteria (USP)

Acceptance
Criteria (EP)

Radionuclide Identity
Gamma-ray

Spectroscopy

The principal photon

energy is 511 keV.

The principal gamma

photon has an energy

of 511 keV.

Half-life Determination 105 to 115 minutes.[1] 105 to 115 minutes.

Radiochemical

Identity
TLC or HPLC

The Rƒ or retention

time of the principal

peak corresponds to

that of the reference

standard.[1]

The retention time of

the principal peak in

the

radiochromatogram is

consistent with that of

the FDG peak in the

chromatogram of the

reference solution.

Radiochemical Purity TLC or HPLC ≥ 90% as [¹⁸F]FDG.[1] ≥ 95% as [¹⁸F]FDG.[2]

Radionuclidic Purity
Gamma-ray

Spectroscopy

≥ 99.5% of total

radioactivity is from

¹⁸F.

≥ 99.9% of the total

radioactivity

corresponds to ¹⁸F.

pH
Potentiometry (pH

meter or pH paper)
4.5 to 7.5. 4.5 to 8.5.

Bacterial Endotoxins
Limulus Amebocyte

Lysate (LAL) Test

< 175/V EU/mL (V =

max. recommended

dose in mL).

< 175/V EU/mL (V =

max. recommended

dose in mL).

Sterility
Membrane Filtration

or Direct Inoculation
Sterile. Sterile.

Residual Solvents
Gas Chromatography

(GC)

Acetonitrile: ≤ 0.04%

(400 ppm), Ethanol: ≤

0.5% (5000 ppm).[3]

Acetonitrile: ≤ 410

ppm, Ethanol: ≤ 5000

ppm.

Chemical Purity

(Kryptofix 2.2.2)
TLC or GC ≤ 50 µg/mL. ≤ 50 µg/mL.
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Table 2: Quality Control Specifications for [¹⁸F]NaF
Injection

Test Method
Acceptance
Criteria (USP)

Acceptance
Criteria (EP)

Radionuclide Identity
Gamma-ray

Spectroscopy

The principal photon

energy is 511 keV.

The principal gamma

photon has an energy

of 511 keV.

Half-life Determination 105 to 115 minutes. 105 to 115 minutes.[4]

Radiochemical

Identity
TLC or HPLC

The Rƒ or retention

time of the principal

peak corresponds to

that of the fluoride

standard.

The principal peak in

the

radiochromatogram

has the same

retention time as the

fluoride peak in the

chromatogram of the

reference solution.[4]

Radiochemical Purity TLC or HPLC
≥ 90% as

[¹⁸F]Fluoride.

≥ 95% as

[¹⁸F]Fluoride.

Radionuclidic Purity
Gamma-ray

Spectroscopy

≥ 99.5% of total

radioactivity is from

¹⁸F.[5]

≥ 99.9% of the total

radioactivity

corresponds to ¹⁸F.

pH
Potentiometry (pH

meter or pH paper)
4.5 to 8.0. 4.5 to 8.5.

Bacterial Endotoxins
Limulus Amebocyte

Lysate (LAL) Test

< 175/V EU/mL (V =

max. recommended

dose in mL).

< 175/V EU/mL (V =

max. recommended

dose in mL).

Sterility
Membrane Filtration

or Direct Inoculation
Sterile. Sterile.

Table 3: Quality Control Specifications for [¹⁸F]PSMA-
1007 Injection
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Test Method
Acceptance Criteria
(General)

Radionuclide Identity Gamma-ray Spectroscopy
The principal photon energy is

511 keV.

Half-life Determination Approximately 110 minutes.

Radiochemical Identity HPLC

The retention time of the

principal peak corresponds to

that of the PSMA-1007

reference standard.[6]

Radiochemical Purity HPLC or TLC ≥ 95%.[7][8]

Radionuclidic Purity Gamma-ray Spectroscopy
≥ 99% of total radioactivity is

from ¹⁸F.

pH
Potentiometry (pH meter or pH

paper)
5.5 to 7.5.[7]

Bacterial Endotoxins
Limulus Amebocyte Lysate

(LAL) Test

< 175/V EU/mL (V = max.

recommended dose in mL).

Sterility
Membrane Filtration or Direct

Inoculation
Sterile.

Residual Solvents Gas Chromatography (GC) Ethanol: < 10% v/v.

Table 4: Quality Control Specifications for
[¹⁸F]Florbetaben Injection
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Test Method
Acceptance Criteria
(General)

Radionuclide Identity Gamma-ray Spectroscopy
The principal photon energy is

511 keV.

Half-life Determination Approximately 110 minutes.

Radiochemical Identity HPLC

The retention time of the

principal peak corresponds to

that of the florbetaben

reference standard.

Radiochemical Purity HPLC ≥ 95%.

Radionuclidic Purity Gamma-ray Spectroscopy
≥ 99% of total radioactivity is

from ¹⁸F.

pH
Potentiometry (pH meter or pH

paper)
4.5 to 7.0.

Bacterial Endotoxins
Limulus Amebocyte Lysate

(LAL) Test

< 175/V EU/mL (V = max.

recommended dose in mL).

Sterility
Membrane Filtration or Direct

Inoculation
Sterile.

Residual Solvents Gas Chromatography (GC) Ethanol: ≤ 10% v/v.

Experimental Protocols
Detailed methodologies for key quality control experiments are provided below. These

protocols are intended as a guide and may require optimization based on specific laboratory

conditions and equipment.

Radiochemical Purity and Identity by Thin-Layer
Chromatography (TLC)
This method is commonly used for the quality control of [¹⁸F]FDG.

Materials:

Validation & Comparative
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TLC plates (e.g., silica gel 60 on aluminum backing)

Developing chamber

Mobile phase: Acetonitrile:Water (95:5 v/v)[2]

[¹⁸F]FDG sample

FDG reference standard

Radio-TLC scanner or phosphor imager

Procedure:

Prepare the mobile phase by mixing acetonitrile and water in a 95:5 ratio.

Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm and

allow the chamber to saturate with vapor.

On a TLC plate, draw a faint pencil line approximately 1.5 cm from the bottom (the origin).

Spot a small volume (1-2 µL) of the [¹⁸F]FDG sample onto the origin.

If performing radiochemical identity, spot the FDG reference standard alongside the [¹⁸F]FDG

sample.

Place the TLC plate into the developing chamber, ensuring the origin line is above the

solvent level.

Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.

Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate

to dry completely.

Scan the dried plate using a radio-TLC scanner to obtain a chromatogram.

Calculation:
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Radiochemical Identity: The retention factor (Rƒ) of the main radioactive spot should

correspond to the Rƒ of the reference standard. Rƒ is calculated as the distance traveled

by the spot divided by the distance traveled by the solvent front. For [¹⁸F]FDG, the

expected Rƒ is approximately 0.4-0.6.[2]

Radiochemical Purity: Calculate the percentage of radioactivity associated with the

[¹⁸F]FDG peak relative to the total radioactivity on the plate.

Radiochemical Purity and Identity by High-Performance
Liquid Chromatography (HPLC)
HPLC is a more precise method for determining radiochemical purity and is applicable to a

wide range of 18F-radiopharmaceuticals. The following is a general protocol that can be

adapted.

Materials:

HPLC system with a radioactivity detector (e.g., NaI scintillation) and a UV detector.

Appropriate HPLC column (e.g., C18 for [¹⁸F]PSMA-1007, anion exchange for [¹⁸F]NaF).[6]

[9]

Mobile phase specific to the radiopharmaceutical being tested.

Sample of the 18F-labeled radiopharmaceutical.

Reference standard for the corresponding non-radioactive compound.

Procedure:

Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is

achieved.

Inject a sample of the reference standard and record the retention time from the UV detector.

Inject a small, accurately measured volume of the 18F-labeled radiopharmaceutical.

Record the radiochromatogram.
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Analysis:

Radiochemical Identity: The retention time of the principal radioactive peak should match

the retention time of the reference standard (within a specified tolerance, e.g., ±5%).[10]

Radiochemical Purity: Integrate the area under all radioactive peaks in the chromatogram.

Calculate the percentage of the area of the main peak relative to the total area of all

radioactive peaks.

Bacterial Endotoxin Test (BET) - Gel-Clot Method
This test is critical for ensuring the pyrogen-free status of parenteral drugs.

Materials:

Limulus Amebocyte Lysate (LAL) reagent, reconstituted according to the manufacturer's

instructions.

Control Standard Endotoxin (CSE).

Pyrogen-free water (LAL Reagent Water).

Depyrogenated glass test tubes and pipettes.

Heating block or water bath at 37 ± 1 °C.[11]

Radiopharmaceutical sample.

Procedure:

Preparation of Controls:

Positive Product Control: Spike a sample of the radiopharmaceutical with a known amount

of CSE (typically 2λ, where λ is the labeled lysate sensitivity).

Positive Water Control: Prepare a solution of CSE in LAL Reagent Water at a

concentration of 2λ.

Negative Control: Use LAL Reagent Water.
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Testing:

Pipette 0.1 mL of the radiopharmaceutical sample and each control into separate

depyrogenated test tubes.

Add 0.1 mL of the reconstituted LAL reagent to each tube.

Gently mix and incubate the tubes undisturbed at 37 ± 1 °C for 60 minutes.[11]

Interpretation:

After incubation, carefully invert each tube 180°.

A positive result is indicated by the formation of a firm gel that remains intact upon

inversion.

The test is valid if the positive controls are positive and the negative control is negative.

The sample passes the test if no gel clot is formed.

Sterility Test - Membrane Filtration Method
This method is used to determine the presence of viable microorganisms in the

radiopharmaceutical product. Due to the short half-life of 18F, this test is often performed

retrospectively.[12]

Materials:

Sterile membrane filtration unit with a 0.45 µm or smaller pore size filter.

Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM).

Sterile diluting fluid (e.g., sterile saline).

Radiopharmaceutical sample.

Procedure:
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Aseptically transfer a specified volume of the radiopharmaceutical product through the sterile

membrane filter. The radioactivity may require dilution with a sterile diluent before filtration.

Rinse the filter with sterile diluting fluid.

Aseptically remove the filter and cut it in half.

Immerse one half of the filter in a container of TSB and the other half in a container of FTM.

Incubate the TSB at 20-25 °C and the FTM at 30-35 °C for 14 days.[13]

Interpretation:

Observe the media for turbidity (cloudiness) daily.

If no turbidity is observed after 14 days, the product is considered sterile.

If turbidity is observed, it indicates microbial growth, and the product fails the sterility test.

Visualizations
The following diagrams illustrate key workflows in the quality control of 18F-labeled

radiopharmaceuticals.
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Pre-Release QC Testing

Post-Release QC Testing
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Caption: General Quality Control Workflow for 18F-Radiopharmaceuticals.
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Start: Sample Preparation

Spot Sample on TLC Plate

Develop Plate in Solvent Chamber

Dry the TLC Plate

Scan with Radio-TLC Scanner

Analyze Chromatogram

Pass: Purity ≥ 95%

Meets Acceptance Criteria

Fail: Purity < 95%
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Click to download full resolution via product page

Caption: Experimental Workflow for Radiochemical Purity Testing by TLC.
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Start: Prepare Reagents & Controls

Prepare Sample and Controls
(Positive & Negative)

Add LAL Reagent & Incubate
at 37°C for 60 min

Invert Tubes and Observe for Gel Clot

Interpret Results

Pass: No Clot in Sample,
Valid Controls

Valid Test & Negative Result

Fail: Clot in Sample or
Invalid Controls

Invalid Test or Positive Result

Click to download full resolution via product page

Caption: Workflow for the Bacterial Endotoxin Gel-Clot Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077423?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

